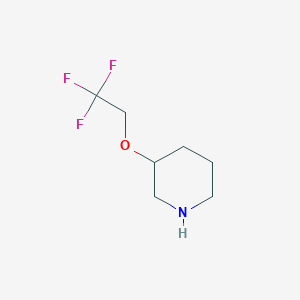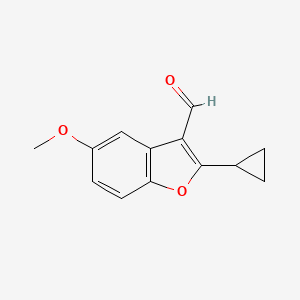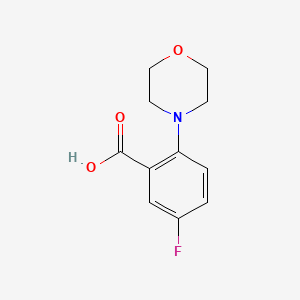
3-(2,2,2-Trifluoroethoxy)piperidine
Vue d'ensemble
Description
3-(2,2,2-Trifluoroethoxy)piperidine is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a trifluoroethoxy group . The InChI code for this compound is 1S/C7H12F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h6,11H,1-5H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Piperidine Derivatives in Drug Discovery
Piperidine and its derivatives are pivotal in the rational design of drugs due to their presence in a wide range of therapeutic agents. Modifications to the piperidine nucleus, such as the introduction of a trifluoroethoxy group, can significantly impact the medicinal potential of the resultant molecules. This adaptability allows for the exploration of piperidine-based molecules across various therapeutic areas, including antipsychotic, antihistamine, anticancer, antiviral, and anti-inflammatory agents. The flexibility of the piperidine scaffold in drug discovery underscores its importance in the development of new pharmacophores (Rathi et al., 2016).
Piperidine Alkaloids in Natural Products
Piperidine alkaloids, found in plants like Pinus and other conifers, hold considerable medicinal importance. These compounds exhibit a range of biological activities, suggesting the therapeutic potential of piperidine derivatives. The structural diversity of piperidine alkaloids, potentially including modifications like trifluoroethoxy substitution, offers a rich source for drug discovery and development. The exploration of these alkaloids has led to insights into various clinical applications, emphasizing the significance of piperidine structures in medicinal chemistry (Singh et al., 2021).
Synthesis and Applications in Organic Chemistry
The structural modification of piperidine, including the addition of trifluoroethoxy groups, is crucial for developing new organic synthesis strategies. These modifications enable the creation of complex molecules with potential applications in pharmaceuticals and materials science. The versatility of piperidine derivatives in synthesis highlights their role in advancing organic chemistry and developing new therapeutic agents (Philip et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
It is used as a reactant in the preparation of substituted fused tricyclic compounds as janus kinase (jak) inhibitors . JAKs are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
As a reactant, it contributes to the formation of JAK inhibitors . JAK inhibitors work by blocking the intracellular signaling pathway, which plays a crucial role in the immune response and cellular growth and development .
Biochemical Pathways
3-(2,2,2-Trifluoroethoxy)piperidine is involved in the synthesis of JAK inhibitors, which affect the JAK-STAT signaling pathway . This pathway is critical for numerous biological processes, including cell proliferation, differentiation, cell migration, apoptosis, and immune regulation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination from the body .
Result of Action
As a reactant in the synthesis of jak inhibitors, it contributes to the inhibition of the jak-stat signaling pathway, potentially leading to effects such as reduced inflammation and modulation of immune responses .
Action Environment
Factors such as temperature, pH, and the presence of other substances can potentially affect the stability and activity of a compound .
Analyse Biochimique
Biochemical Properties
3-(2,2,2-Trifluoroethoxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzymes, depending on the specific conditions of the reaction . This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways, which are essential for the regulation of various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its binding interaction with biomolecules . This compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing the enzymes from catalyzing their reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments involving this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including liver damage and alterations in metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage selection in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of many substances . This compound can influence metabolic flux and metabolite levels by modulating the activity of these enzymes . Additionally, this compound can affect the levels of certain cofactors, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its distribution within different cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . The subcellular localization of this compound can significantly influence its biochemical effects.
Propriétés
IUPAC Name |
3-(2,2,2-trifluoroethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h6,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGONXZZCBEARG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)
![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)
![8-Methylpyrido[2,3-b]pyrazine](/img/structure/B1438642.png)

![Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1438648.png)



![3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1438657.png)
![Ethyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1438659.png)

![1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1438661.png)


